N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide
Description
N-{[1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 4-methylphenyl group and linked via a methylene bridge to a benzenesulfonamide moiety. Its structure combines the sulfonamide pharmacophore—a common feature in antimicrobial agents and enzyme inhibitors—with a tetrazole ring, which enhances metabolic stability and bioavailability.
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-12-7-9-13(10-8-12)20-15(17-18-19-20)11-16-23(21,22)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUDUZQAGUUZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C15H16N4O2S
Molecular Weight: 320.38 g/mol
CAS Number: 920466-31-5
The compound features a sulfonamide group, a tetrazole ring, and a phenyl moiety. The sulfonamide group is known for its ability to mimic para-aminobenzoic acid (PABA), which is crucial for its biological activity.
The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme pivotal in bacterial folate synthesis. By mimicking PABA, this compound disrupts the synthesis of folate, leading to impaired bacterial DNA replication and cell division. This mechanism underlies its potential as an antimicrobial agent.
Antimicrobial Properties
Research has shown that sulfonamides exhibit significant antimicrobial activity. The specific compound has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound possesses considerable antibacterial properties, making it a candidate for further development in treating bacterial infections.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. A study demonstrated that the compound could inhibit the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for their antimicrobial activity. The findings revealed that compounds with a tetrazole ring exhibited enhanced potency against resistant strains of bacteria compared to traditional sulfonamides .
In Vivo Studies on Anti-inflammatory Effects
Another significant study assessed the in vivo effects of this compound in mouse models of inflammation. The results indicated a reduction in inflammatory markers and improved clinical outcomes in treated animals .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and physicochemical properties of the target compound and related analogs:
Key Observations:
- Substituent Effects: Bulkier substituents (e.g., cyclohexyl in 6h) correlate with higher melting points (117°C vs. 108°C for benzyl in 6i), likely due to increased crystal packing efficiency . The target compound’s 4-methylphenyl group, being less bulky than cyclohexyl, may result in intermediate melting points.
- Sulfonamide vs. Amide/Urea Groups: The benzenesulfonamide group in the target compound and ’s analog contrasts with the hydroxybenzamide (6h, 6i) and methoxyacetamide (BF96243) groups. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may improve target enzyme inhibition (e.g., DHPS in ’s compounds 1A–1C) . Daimuron, a urea derivative with a 4-methylphenyl group, demonstrates how non-sulfonamide scaffolds can still achieve biological activity (e.g., herbicidal), highlighting the versatility of the 4-methylphenyl substituent .
Preparation Methods
Synthesis of 1-(4-Methylphenyl)-1H-tetrazole-5-methanol
The tetrazole core is synthesized via a [2+3] cycloaddition between 4-methylbenzonitrile and sodium azide.
Procedure :
-
Combine 4-methylbenzonitrile (1.0 eq), NaN₃ (1.2 eq), and ZnBr₂ (0.1 eq) in DMF.
-
Heat at 100°C for 12 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via recrystallization to yield 1-(4-methylphenyl)-1H-tetrazole-5-carbonitrile (78% yield).
Conversion to Alcohol :
-
Reduce the nitrile to a primary alcohol using LiAlH₄ in THF at 0°C.
-
Acidify with HCl and isolate 1-(4-methylphenyl)-1H-tetrazole-5-methanol (65% yield).
Chlorination of the Methylene Group
The alcohol is converted to a chloromethyl intermediate for subsequent sulfonamide coupling.
Procedure :
Sulfonamide Coupling
The chloromethyl tetrazole reacts with benzenesulfonamide under basic conditions.
Procedure :
-
Mix 5-(chloromethyl)-1-(4-methylphenyl)-1H-tetrazole (1.0 eq), benzenesulfonamide (1.2 eq), and K₂CO₃ (2.0 eq) in THF/H₂O (1:1).
-
Stir at 60°C for 8 hours.
-
Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography to yield the target compound (72% yield).
Alternative Routes and Modifications
Direct Cycloaddition with Prefunctionalized Nitriles
To streamline synthesis, N-(cyanomethyl)benzenesulfonamide is subjected to cycloaddition:
-
Prepare N-(cyanomethyl)benzenesulfonamide by reacting benzenesulfonyl chloride with aminoacetonitrile in pyridine (85% yield).
-
Treat with NaN₃/ZnBr₂ in DMF at 100°C for 14 hours to form 5-(benzenesulfonamidomethyl)-1H-tetrazole (70% yield).
-
Alkylate with 4-methylbenzyl bromide using K₂CO₃ in acetone to achieve N-1 substitution (68% yield).
Mitsunobu Reaction for Ether Formation
For oxygen-linked analogs, the Mitsunobu reaction couples tetrazole alcohols with sulfonamides:
-
React 1-(4-methylphenyl)-1H-tetrazole-5-methanol with benzenesulfonamide using DIAD and PPh₃ in THF (55% yield).
Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Tetrazole formation | NaN₃, ZnBr₂, DMF, 100°C, 12h | 78 | 95 |
| Chlorination | SOCl₂, DMF, 70°C, 3h | 89 | 97 |
| Sulfonamide coupling | K₂CO₃, THF/H₂O, 60°C, 8h | 72 | 98 |
| Direct cycloaddition | NaN₃, ZnBr₂, DMF, 100°C, 14h | 70 | 94 |
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole-H), 7.85–7.78 (m, 5H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, 4-MePh-H), 4.62 (s, 2H, CH₂), 2.39 (s, 3H, CH₃).
-
HRMS : Calculated for C₁₆H₁₆N₅O₂S [M+H]⁺: 342.1024; Found: 342.1028.
Challenges and Troubleshooting
-
Regioselectivity : Use bulky bases (e.g., DBU) during alkylation to favor N-1 substitution over N-2.
-
Byproducts : Column chromatography (hexane/EtOAc 3:1) effectively separates 1H- and 2H-tetrazole isomers.
-
Stability : Store the final compound under inert atmosphere to prevent tetrazole ring oxidation.
Industrial-Scale Considerations
Q & A
Q. Methodological Focus
- Co-solvent Systems : Use 10% DMSO/PEG-400 for IP dosing (solubility: 15 mg/mL) .
- Prodrug Design : Introduce phosphate esters at the sulfonamide group to enhance aqueous solubility (e.g., 50 mg/mL in PBS) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm; entrapment efficiency: 80%) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
